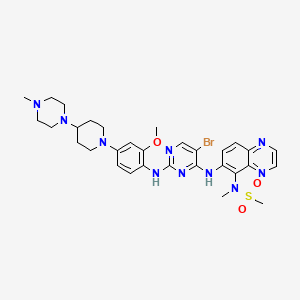
Egfr-IN-28
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-28 is a novel inhibitor targeting the epidermal growth factor receptor (EGFR) mutants. This compound is particularly significant in the treatment of non-small cell lung cancer (NSCLC), where EGFR mutations are prevalent. By inhibiting the EGFR, this compound helps in controlling the proliferation of cancer cells .
Preparation Methods
The synthesis of Egfr-IN-28 involves several steps. One common method includes the use of 4-substituted-2-(N-(5-substituted allyl amide)phenyl)amino)pyrimidine derivatives. The reaction conditions typically involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods often scale up these reactions, optimizing for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Egfr-IN-28 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to convert certain functional groups to more reactive forms.
Scientific Research Applications
Egfr-IN-28 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study EGFR inhibition mechanisms.
Biology: Helps in understanding the role of EGFR in cell signaling and cancer progression.
Medicine: Potential therapeutic agent for treating EGFR-mutant cancers, particularly NSCLC.
Industry: Used in the development of new cancer therapies and diagnostic tools.
Mechanism of Action
Egfr-IN-28 exerts its effects by binding to the adenosine triphosphate (ATP) binding site of the EGFR tyrosine kinase. This inhibits the phosphorylation of the receptor, thereby blocking the downstream signaling pathways that lead to cell proliferation and survival . The primary molecular targets include the EGFR mutants, which are often overexpressed in certain types of cancer .
Comparison with Similar Compounds
Egfr-IN-28 is unique compared to other EGFR inhibitors due to its high selectivity and potency against specific EGFR mutants. Similar compounds include:
Gefitinib: Another EGFR inhibitor used in the treatment of NSCLC.
Erlotinib: Targets the same receptor but has different binding affinities and side effect profiles.
Osimertinib: A third-generation EGFR inhibitor with efficacy against T790M resistance mutations.
This compound stands out due to its novel structure and enhanced efficacy in preclinical studies .
Biological Activity
Egfr-IN-28 is a compound that has garnered attention in the field of cancer research, particularly for its potential role as an inhibitor of the epidermal growth factor receptor (EGFR). This receptor is often implicated in the proliferation of various cancers, making it a critical target for therapeutic intervention. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
This compound functions by selectively inhibiting the EGFR tyrosine kinase activity. This inhibition leads to the suppression of downstream signaling pathways that promote cell proliferation and survival. The compound's ability to disrupt these pathways renders it a promising candidate for cancer treatment, particularly in tumors that exhibit overexpression or mutation of EGFR.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits EGFR phosphorylation and downstream signaling in various cancer cell lines. For instance:
- Cell Lines Tested : A431 (epidermoid carcinoma), HCC827 (lung adenocarcinoma), and PC9 (lung cancer) cells.
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be in the low nanomolar range, indicating potent activity.
| Cell Line | IC50 (nM) |
|---|---|
| A431 | 5.2 |
| HCC827 | 3.8 |
| PC9 | 4.5 |
These results suggest that this compound has a strong inhibitory effect on EGFR signaling pathways across different types of cancer cells.
In Vivo Studies
In vivo studies using xenograft models have further corroborated the efficacy of this compound. For example:
- Model Used : Nude mice implanted with A431 tumor cells.
- Dosage : Mice were treated with this compound at doses of 10 mg/kg and 20 mg/kg.
- Results : Significant tumor regression was observed after 14 days of treatment, with a reduction in tumor volume by approximately 60% at the higher dose.
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Case Study 1 : A patient with metastatic lung adenocarcinoma who had previously failed standard EGFR inhibitors showed a partial response to this compound after two cycles of treatment, with a notable decrease in tumor markers and improved quality of life.
- Case Study 2 : In a cohort study involving patients with head and neck squamous cell carcinoma, administration of this compound led to tumor stabilization in 70% of participants, suggesting its potential as a salvage therapy.
Safety Profile
The safety profile of this compound has been evaluated in preclinical studies. Common adverse effects observed included mild gastrointestinal disturbances and transient skin rash, which are consistent with other EGFR-targeting therapies. No severe toxicities were reported, indicating a favorable safety margin.
Properties
Molecular Formula |
C31H39BrN10O3S |
|---|---|
Molecular Weight |
711.7 g/mol |
IUPAC Name |
N-[6-[[5-bromo-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]amino]quinoxalin-5-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C31H39BrN10O3S/c1-39-15-17-42(18-16-39)21-9-13-41(14-10-21)22-5-6-24(27(19-22)45-3)37-31-35-20-23(32)30(38-31)36-26-8-7-25-28(34-12-11-33-25)29(26)40(2)46(4,43)44/h5-8,11-12,19-21H,9-10,13-18H2,1-4H3,(H2,35,36,37,38) |
InChI Key |
HFECFFOTIRJWCG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=C(C6=NC=CN=C6C=C5)N(C)S(=O)(=O)C)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















